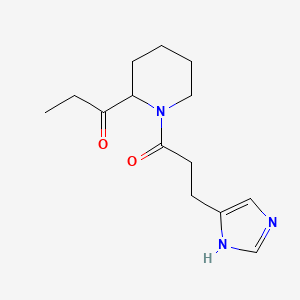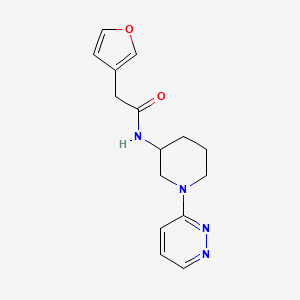![molecular formula C12H16N2O3S B6971458 1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6971458.png)
1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,2-c]pyridine core, which is fused with a 2-methyloxolan-3-yl sulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The 2-methyloxolan-3-yl sulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-c]pyridine derivatives: These compounds share the pyrrolo[3,2-c]pyridine core but differ in the substituents attached to the core structure.
Sulfonyl-containing heterocycles: Compounds with sulfonyl groups attached to different heterocyclic cores.
Uniqueness
1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine is unique due to the combination of its pyrrolo[3,2-c]pyridine core and the 2-methyloxolan-3-yl sulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-(2-methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-12(4-7-17-9)18(15,16)14-6-3-10-8-13-5-2-11(10)14/h2,5,8-9,12H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGRLJFBKIMTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)S(=O)(=O)N2CCC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(1-Methylpyrazol-4-yl)-4-oxobutanoyl]amino]cyclohexane-1-carboxamide](/img/structure/B6971382.png)
![2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B6971390.png)

![1-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B6971409.png)
![N-tert-butyl-4-[5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carbonyl]piperazine-1-carboxamide](/img/structure/B6971417.png)
![N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6971419.png)
![N-ethyl-1-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6971422.png)
![1-[4-(5-Tert-butylthiophene-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6971430.png)


![(5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6971457.png)
![(4-Fluoro-3-methoxyphenyl)-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6971463.png)
![2-[(5-ethyl-1,3-thiazol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6971473.png)
![3-bromo-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-4-carboxamide](/img/structure/B6971479.png)
